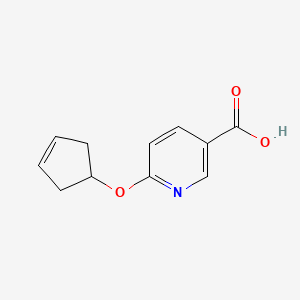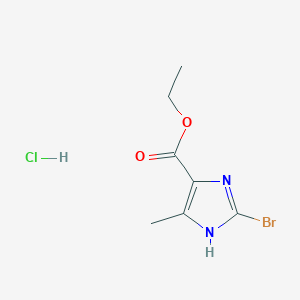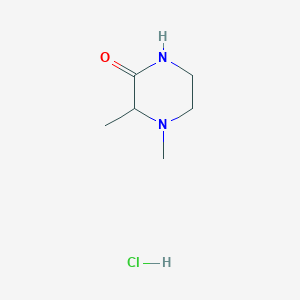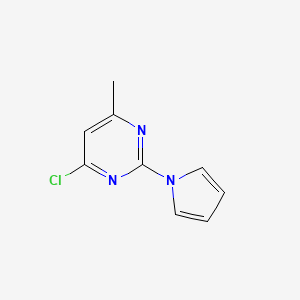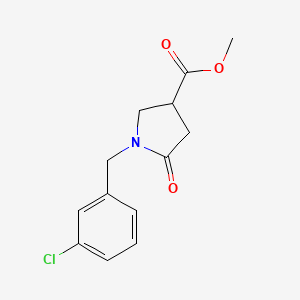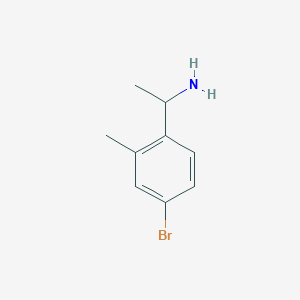![molecular formula C11H11ClN2O B1405862 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol CAS No. 1267158-10-0](/img/structure/B1405862.png)
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol
Übersicht
Beschreibung
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield this compound. The reaction conditions often include refluxing in ethanol or methanol as solvents, with the use of acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetaldehyde or 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]acetic acid.
Reduction: Dihydro-2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol.
Substitution: 2-[4-(2-Aminophenyl)-pyrazol-1-yl]-ethanol or 2-[4-(2-Thiophenyl)-pyrazol-1-yl]-ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol can be compared with other pyrazole derivatives, such as:
2-[4-(2-Fluorophenyl)-pyrazol-1-yl]-ethanol: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.
2-[4-(2-Bromophenyl)-pyrazol-1-yl]-ethanol: Contains a bromine atom, potentially leading to variations in reactivity and potency.
2-[4-(2-Methylphenyl)-pyrazol-1-yl]-ethanol: Substituted with a methyl group, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGOESMTRNWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)
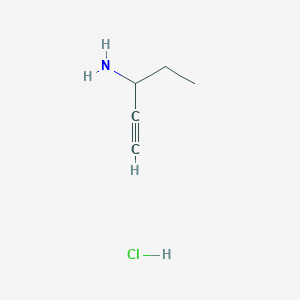
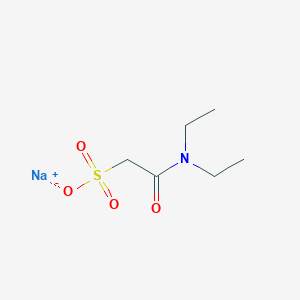
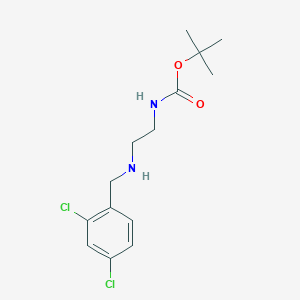
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
